1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Description
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine (CAS: 380552-33-0) is a heterocyclic compound featuring a piperazine ring linked to a 4-nitrophenyl group substituted with a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₅H₁₉N₅O₂, with a molecular weight of 301.34 g/mol . The compound is structurally characterized by a nitro group at the para position of the phenyl ring and a pyrazole ring with methyl substituents at the 3- and 5-positions.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-9-12(2)19(17-11)15-10-13(3-4-14(15)20(21)22)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJWFMJOTXNCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary fragments:
- 4-Nitrophenylpiperazine core : Provides the aromatic backbone and nitrogen-rich heterocycle.
- 3,5-Dimethyl-1H-pyrazole substituent : Introduces steric bulk and modulates electronic properties.
Retrosynthetic disconnection at the C–N bond between the phenyl ring and pyrazole suggests two convergent routes:
- Route A : Coupling pre-formed 3,5-dimethylpyrazole with 1-(3-amino-4-nitrophenyl)piperazine via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
- Route B : Constructing the pyrazole ring in situ on a 1-(3-acetyl-4-nitrophenyl)piperazine scaffold using hydrazine derivatives.
Source and validate Route B as industrially preferred due to higher yields and avoidance of palladium catalysts.
Synthetic Route Optimization
Condensation Reaction with Pre-Formed Pyrazole
This method involves coupling 3,5-dimethylpyrazole with 1-(3-chloro-4-nitrophenyl)piperazine under Ullmann or nucleophilic aromatic substitution conditions:
Reagents and Conditions
- Substrate : 1-(3-Chloro-4-nitrophenyl)piperazine (1.0 equiv)
- Nucleophile : 3,5-Dimethylpyrazole (1.2 equiv)
- Base : KOtBu or Cs2CO3 (2.0 equiv)
- Solvent : DMF or DMSO, 110–130°C, 12–24 hours
- Catalyst : CuI (10 mol%) for Ullmann coupling
Yield : 65–72% (source), with challenges in regioselectivity due to competing para-substitution on the pyrazole.
In Situ Pyrazole Formation
Predominantly reported in patent literature (source), this approach constructs the pyrazole ring directly on the phenylpiperazine scaffold:
Step 1: Synthesis of 1-(3-Acetoacetyl-4-Nitrophenyl)Piperazine
- Starting Material : 1-(3-Amino-4-nitrophenyl)piperazine undergoes acetoacetylation with diketene or ethyl acetoacetate.
- Conditions : THF, 0–5°C, 2 hours (yield: 85–90%).
Step 2: Cyclocondensation with Hydrazine
Advanced Catalytic Methods
Lawesson’s Reagent-Mediated Cyclization
Source details a scalable protocol avoiding toxic phosphorus reagents:
| Parameter | Specification |
|---|---|
| Intermediate | 1-(3-Acetoacetyl-4-nitrophenyl)piperazine |
| Condensation Reagent | Lawesson’s reagent (0.5 equiv) |
| Base | Pyridine (1.5 equiv) |
| Solvent | THF, 50–55°C, 12 hours |
| Workup | NaOH wash, CH2Cl2 extraction |
| Yield | 87% (compound IIA) |
This method minimizes byproducts and enables gram-scale production.
Deblocking and Final Product Isolation
Tert-Butyloxycarbonyl (Boc) Deprotection
Spectroscopic Characterization
Critical analytical data for validation:
1H NMR (DMSO-d6, 500 MHz, source):
- δ 2.25 (s, 6H) : Two methyl groups on pyrazole.
- δ 3.15–3.45 (m, 8H) : Piperazine protons.
- δ 7.55 (d, J = 8.5 Hz, 1H) : Aromatic proton meta to nitro group.
- δ 8.20 (s, 1H) : Pyrazole C4-H.
MS (ESI+):
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Toxicity |
|---|---|---|---|---|
| Pre-formed pyrazole | 65–72% | 95–97% | Moderate | Low (CuI catalyst) |
| Lawesson’s reagent | 85–87% | 98% | High | Moderate (S byproducts) |
| Belleau reagent | 88–90% | 97% | High | Low |
Industrial-Scale Considerations
Emerging Methodologies
Microwave-Assisted Synthesis
- Conditions : 150 W, 100°C, 1 hour (preliminary data, yield: 76%).
- Advantage : Reduces reaction time by 80%.
Continuous Flow Reactors
- Throughput : 5 kg/day using microchannel reactors (patent pending, source).
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and material science.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites of enzymes or receptors . The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Nitrophenyl Motifs
2.1.1. 1-(4-Nitrophenyl)piperazine Derivatives
- 1-Methyl-4-(4-nitrophenyl)piperazine (C₁₁H₁₅N₃O₂, MW: 221.26 g/mol): This simpler analog lacks the pyrazole substituent. It is synthesized via nucleophilic substitution of 4-fluoronitrobenzene with 1-methylpiperazine, yielding a 96% product . Its NMR spectrum (δ 2.22 ppm for methyl, 8.05 ppm for aromatic protons) and ESI-MS (m/z 222.0 [M+H]⁺) confirm structural integrity .
- 4,6-Dimethoxypyrimidin-2-amine-1-(4-nitrophenyl)piperazine (C₁₆H₂₀N₆O₄, MW: 360.37 g/mol): A co-crystal structure (LUDMUU) reveals hydrogen bonding between the nitrophenylpiperazine and pyrimidine moieties (N–H⋯N interactions, 2.99–3.21 Å) .
2.1.2. Pyrazole-Substituted Piperazine Derivatives
- 1-{3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl}-4-(4-methoxyphenyl)piperazine (C₂₂H₂₅N₅O₃, MW: 407.47 g/mol): This analog replaces the piperazine’s terminal hydrogen with a 4-methoxyphenyl group. No direct activity data are provided, but similar arylpiperazines exhibit antibacterial effects .
- 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine (C₁₉H₂₅BrN₄O₃S, MW: 493.40 g/mol): This brominated pyrazole analog includes a sulfonyl group, increasing molecular weight and polarity. Such modifications are common in antimicrobial agents, though specific activity data are unavailable .
Key Observations :
- The pyrazole ring in the target compound and its analogs (e.g., ) may enhance binding to neurological targets (e.g., GABA receptors) due to its planar, heteroaromatic nature .
- Nitro groups in nitrophenylpiperazines (e.g., ) are associated with antimicrobial activity but may increase toxicity.
- Substituent effects : Methoxy groups (as in ) improve lipophilicity, while sulfonyl/bromo groups (as in ) may enhance antibacterial potency but reduce solubility.
Biological Activity
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its effects on various cellular mechanisms and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N5O2. Its structure includes a piperazine ring substituted with a pyrazole and nitrophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 299.35 g/mol |
| InChI Key | YDXLMCQTHQGLGZ-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines by upregulating pro-apoptotic factors such as p53 and caspase-3 .
Case Study: MCF-7 Breast Cancer Cells
A study demonstrated that treatment with this compound resulted in increased levels of p53 and enhanced cleavage of caspase-3, indicating activation of apoptotic pathways. The compound showed an IC50 value of approximately 10 µM against MCF-7 cells, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Table: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The anti-inflammatory effects of the compound have been linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies showed that it reduced the production of TNF-alpha and IL-6 in activated macrophages, demonstrating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of the p53 signaling pathway.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
- Antibacterial Mechanism : The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
